![molecular formula C15H17F3N2O4 B2718796 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396677-16-9](/img/structure/B2718796.png)
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enzyme Inhibition and Metabolic Activation
Enzyme Inhibition : A study identified 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one as a potent, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, with significant inhibition activity suggesting the critical role of carbonyl groups in the compound for this activity (Lin et al., 2000).
Metabolic Activation : Research on the environmental pollutant and mutagen 1-nitropyrene revealed its metabolic activation to DNA-bound adducts by xanthine oxidase, indicating potential for studies on the mutagenicity and carcinogenicity of structurally related compounds (Howard et al., 1983).
Synthetic Applications and Reactivity
Synthesis of Analogues : Research on the synthesis of cyclopropene analogues of ceramide explored the effects of these compounds on dihydroceramide desaturase, highlighting the synthetic versatility and potential pharmacological applications of cyclopropyl-containing compounds (Triola et al., 2003).
Reactivity and Formation of Adducts : The formation of DNA adducts by the metabolic reduction of environmental mutagens, such as 1-nitropyrene, to DNA-bound adducts offers a model for studying the biological interactions and potential toxicological impacts of similar compounds (Howard et al., 1983).
Structural and Molecular Characterization
- Molecular Structure Analysis : The molecular structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide was characterized, revealing insights into the spatial arrangement and potential interaction sites for similar compounds, which could inform drug design and material science applications (Wang et al., 2016).
Pharmacological and Biological Activities
- Bioactivation and Toxicology : The bioactivation and toxicity of felbamate, involving the formation of reactive metabolites, provide a framework for understanding the metabolic pathways, potential toxicities, and therapeutic applications of structurally related compounds (Dieckhaus et al., 2001).
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c16-15(17,18)24-11-5-3-10(4-6-11)20-14(23)13(22)19-8-7-12(21)9-1-2-9/h3-6,9,12,21H,1-2,7-8H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDMFTSQAISZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.